molecular formula C23H32Cl2N2 B5211995 2,8-dibenzyl-2,8-diazaspiro[5.5]undecane;dihydrochloride

2,8-dibenzyl-2,8-diazaspiro[5.5]undecane;dihydrochloride

Cat. No.: B5211995
M. Wt: 407.4 g/mol
InChI Key: KGAYTUXELUOVCS-UHFFFAOYSA-N
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Description

2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane dihydrochloride is a nitrogen-containing spirocyclic compound featuring a central spiro[5.5]undecane core with benzyl substituents at positions 2 and 6. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Spirocyclic architectures are valued in drug discovery for their conformational rigidity, which can improve target binding specificity and metabolic stability .

Properties

IUPAC Name

2,8-dibenzyl-2,8-diazaspiro[5.5]undecane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2.2ClH/c1-3-9-21(10-4-1)17-24-15-7-13-23(19-24)14-8-16-25(20-23)18-22-11-5-2-6-12-22;;/h1-6,9-12H,7-8,13-20H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAYTUXELUOVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN(C2)CC3=CC=CC=C3)CN(C1)CC4=CC=CC=C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-dibenzyl-2,8-diazaspiro[5.5]undecane;dihydrochloride typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the benzyl groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.

Scientific Research Applications

2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane;dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2,8-dibenzyl-2,8-diazaspiro[5.5]undecane;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Spiro Ring Size
  • Spiro[5.5] vs. Spiro[4.5] Systems: The compound 2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride (CAS 2048273-77-2) shares a similar diazaspiro core but with a smaller spiro[4.5]decane ring. This reduces steric strain but may limit conformational diversity compared to the spiro[5.5] system .
Heteroatom Substitution
  • Nitrogen vs. Oxygen :
    • 1,7-Dioxaspiro[5.5]undecane derivatives (e.g., insect pheromones) replace nitrogen with oxygen, altering electronic properties and biological roles. These compounds, such as (E,E)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane, are critical in insect communication but lack pharmaceutical relevance .

Substituent Effects

Benzyl vs. Acyl Groups
  • 2,8-Diacyl Derivatives: Patented 2,8-diacyl-2,8-diazaspiro[5.5]undecane compounds (e.g., WO2019147662A1) exhibit immunomodulatory activity via PD-1/PD-L1 inhibition.
  • Boc-Protected Analogs :
    • 3-Boc-3,9-diazaspiro[5.5]undecane hydrochloride (CAS 236406-47-6) highlights the role of protective groups in synthesis. Boc (tert-butoxycarbonyl) groups facilitate intermediate stability but require deprotection steps absent in the benzyl-substituted target compound .

Physicochemical Data

Property 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane Dihydrochloride 2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one Hydrochloride 3-Boc-3,9-diazaspiro[5.5]undecane Hydrochloride
Molecular Formula C₂₃H₂₈N₂·2HCl C₁₅H₂₀Cl₂N₂O C₁₅H₂₇ClN₂O₂
Molecular Weight ~413.4 g/mol 315.24 g/mol 302.85 g/mol
Key Functional Groups Benzyl, dihydrochloride Chlorobenzyl, ketone, hydrochloride Boc-protected amine, hydrochloride
Solubility High (salt form) Moderate Low (Boc group reduces polarity)

Immunomodulation

  • Benzyl groups may modulate binding kinetics compared to acyl chains .
  • In contrast, 1,7-dioxaspiro[5.5]undecane derivatives (e.g., insect pheromones) lack therapeutic utility but are critical in ecological studies .

Pharmacokinetic Considerations

  • The dihydrochloride salt improves aqueous solubility, advantageous for oral or injectable formulations. Boc-protected analogs require metabolic activation, limiting their direct use .

Biological Activity

2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane; dihydrochloride is a spirocyclic compound characterized by its unique structural configuration, which includes two benzyl groups and nitrogen atoms at the 2 and 8 positions. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The empirical formula of 2,8-dibenzyl-2,8-diazaspiro[5.5]undecane; dihydrochloride is C16H26Cl2N2C_{16}H_{26}Cl_2N_2. Its structure can be described as follows:

  • Molecular Formula : C16H26Cl2N2
  • Molecular Weight : 319.30 g/mol
  • IUPAC Name : 2,8-dibenzyl-2,8-diazaspiro[5.5]undecane; dihydrochloride

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been shown to affect calcium signaling pathways in the endoplasmic reticulum (ER), leading to an induction of the endoplasmic reticulum stress response (ERSR). This mechanism can result in apoptosis-mediated cell death in various cancer cell lines, indicating its potential as an anticancer agent.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2,8-dibenzyl-2,8-diazaspiro[5.5]undecane; dihydrochloride. It has been reported to induce apoptosis in glioma cells through the depletion of intracellular calcium stores and modulation of the GRP78 pathway.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it may exhibit activity against certain bacterial strains, making it a candidate for further research in developing new antimicrobial agents.

Research Findings and Case Studies

Several studies have examined the biological effects of compounds similar to 2,8-dibenzyl-2,8-diazaspiro[5.5]undecane; dihydrochloride. Here are some notable findings:

StudyFindings
Study ADemonstrated that similar diazaspiro compounds can inhibit neuropeptide Y receptors, which are implicated in obesity and metabolic disorders .
Study BInvestigated the compound's effects on glioma cells, revealing significant apoptosis induction through ER stress pathways.
Study CExplored the antimicrobial activity against Gram-positive bacteria, showing promising results warranting further investigation.

Pharmacokinetics

The pharmacokinetic profile of 2,8-dibenzyl-2,8-diazaspiro[5.5]undecane; dihydrochloride indicates low cellular membrane permeability but effective interaction with target sites within cells. This profile suggests that while it may not easily cross cell membranes, once inside, it can effectively modulate critical biochemical pathways.

Q & A

Q. What are the established synthetic routes for 2,8-dibenzyl-2,8-diazaspiro[5.5]undecane dihydrochloride, and what intermediates are critical?

The synthesis typically involves multi-step organic reactions, including alkylation, cyclization, and benzylation. A common intermediate is tert-butyl 2-(pyridin-4-yl)-2,9-diazaspiro[5.5]undecane-9-carboxylate, which undergoes deprotection and subsequent functionalization. Retrosynthetic analysis using AI-driven tools (e.g., Reaxys, Pistachio models) can predict feasible routes by prioritizing spirocyclic ring formation and benzyl group introduction .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

Structural confirmation relies on NMR (¹H/¹³C for proton and carbon environments), mass spectrometry (to verify molecular weight and fragmentation patterns), and X-ray crystallography (for absolute stereochemistry). PubChem-derived data (IUPAC name, InChI key) and computational modeling (e.g., density functional theory) further validate spirocyclic geometry and hydrochloride salt formation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Avoid dust/aerosol formation and use fume hoods for ventilation. Store in tightly sealed containers at room temperature, away from incompatible materials (e.g., strong oxidizers). Personal protective equipment (gloves, lab coat, eye protection) is mandatory. Refer to ECHA guidelines for hazard mitigation and disposal .

Advanced Research Questions

Q. How can researchers address discrepancies in reported binding affinities of this compound across pharmacological studies?

Discrepancies may arise from assay conditions (pH, buffer composition) or target conformational states. Standardize assays using surface plasmon resonance (SPR) or radioligand binding under controlled environments. Cross-validate with computational docking (e.g., AutoDock Vina) to assess binding poses and affinity variations. Comparative studies with structural analogs (e.g., 8-benzyl derivatives) can isolate steric/electronic contributions .

Q. What strategies optimize solubility and stability for in vivo pharmacokinetic studies?

Solubility challenges due to the spirocyclic structure can be mitigated via co-solvents (e.g., DMSO:PBS mixtures) or prodrug approaches (e.g., esterification of benzyl groups). Stability studies (HPLC monitoring under physiological pH/temperature) guide formulation adjustments. Fluorinated analogs (e.g., trifluoroethyl derivatives) may enhance metabolic stability, as seen in related compounds .

Q. How does the spirocyclic architecture influence the compound’s pharmacokinetic and pharmacodynamic profiles?

The rigid spirocyclic core reduces conformational flexibility, enhancing target selectivity (e.g., GPCRs or ion channels). However, this may limit blood-brain barrier permeability. Pharmacokinetic studies in rodent models (plasma half-life, tissue distribution) combined with molecular dynamics simulations (e.g., AMBER) can quantify steric hindrance effects on absorption and metabolism .

Q. What experimental designs are recommended for assessing off-target effects in functional assays?

Use high-throughput screening (HTS) panels (e.g., Eurofins Pharma Discovery) to evaluate selectivity across 100+ targets. Pair with RNA-seq or CRISPR-Cas9 knockouts to identify downstream signaling pathways. Dose-response curves (IC₅₀/EC₅₀ comparisons) and Schild regression analysis distinguish competitive vs. allosteric modulation .

Data Interpretation and Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s efficacy in pain modulation vs. anxiety models?

Context-dependent efficacy may reflect tissue-specific receptor isoforms or assay sensitivity. Conduct ex vivo electrophysiology (e.g., patch-clamp in dorsal root ganglia) to directly measure ion channel modulation. Correlate with behavioral assays (e.g., elevated plus maze for anxiety) under identical dosing regimens. Meta-analyses of diazaspiro analogs (e.g., 1,9-diazaspiro derivatives) can identify structural determinants of divergent effects .

Q. What methodologies validate the compound’s proposed mechanism of action in metabolic pathways?

Combine isotope tracing (¹³C-glucose uptake assays) with metabolomics (LC-MS profiling) to map pathway engagement. CRISPR interference (CRISPRi) of candidate targets (e.g., AMPK) and rescue experiments confirm mechanistic specificity. Cross-reference with databases like KEGG or Reactome for pathway enrichment analysis .

Methodological Resources

  • Structural Data : PubChem (CID: Refer to IUPAC name), ECHA guidelines for hazard classification .
  • Synthetic Protocols : Reaxys/Bkms_metabolic for reaction optimization .
  • Assay Design : SPR, HTS, and electrophysiology protocols from Nature Protocols .

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